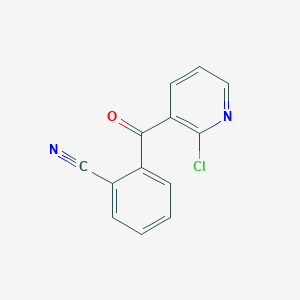![molecular formula C6H5ClN4 B1613289 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 91996-89-3](/img/structure/B1613289.png)
2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Vue d'ensemble
Description
“2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine” is a compound with the CAS Number: 91996-89-3 . It has a molecular weight of 168.59 and its IUPAC name is 2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine . This compound belongs to the class of organic compounds known as pyrrolopyrimidines .
Molecular Structure Analysis
The InChI code of this compound is 1S/C6H5ClN4/c7-6-10-3-1-2-9-4(3)5(8)11-6/h1-2,9H, (H2,8,10,11) . This suggests that it contains a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 260-264°C .Applications De Recherche Scientifique
Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
The compound has been used in the development of new pyrrolo[2,3-d]pyrimidine derivatives as potential multi-targeted kinase inhibitors and apoptosis inducers . These compounds have shown promising cytotoxic effects against different cancer cell lines . Specifically, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Induction of Cell Cycle Arrest and Apoptosis
Mechanistic investigations of compound 5k revealed its ability to induce cell cycle arrest and apoptosis in HepG2 cells . This was accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Antimycobacterial Activity
“2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine” has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .
DNA Gyrase Inhibitor
The compound binds to the enzyme DNA gyrase and prevents it from breaking down the bacterial DNA . This property makes it a potential candidate for antibacterial drug development.
Anticancer Activity
A series of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives have shown promising anticancer activity against several human cancer cell lines . For instance, compounds 14a, 16b, and 18b were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .
Apoptosis Inducer
The compound has been found to up-regulate P53, BAX, DR4 and DR5, while down-regulating Bcl2, Il-8, and CDK4 in treated MCF7 cells . This indicates its potential as an apoptosis inducer in cancer therapy.
Cell Cycle Arrest
Compounds 14a and 14b caused cell cycle arrest at the G1/S phase in MCF7 . This property could be exploited in the development of new anticancer drugs.
Induction of DNA Fragmentation
The compound has been found to significantly increase the percentage of fragmented DNA in treated MCF7 cells . This suggests its potential use in inducing DNA fragmentation, a hallmark of apoptosis, in cancer cells.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cellular signaling pathways, regulating cell growth, survival, and proliferation .
Mode of Action
2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine interacts with its targets by acting as an ATP-competitive inhibitor . It binds to the ATP-binding site of these kinases, preventing ATP from binding and thus inhibiting the kinase activity . This results in the disruption of the signaling pathways regulated by these kinases, leading to changes in cell growth and survival .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway , which is a key downstream component in the action of protein kinase B (PKB or Akt) . The inhibition of kinases like EGFR, Her2, VEGFR2, and CDK2 disrupts this pathway, affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
These properties suggest that these compounds are likely to maintain drug-likeness during lead optimization, which could impact their bioavailability .
Result of Action
The inhibition of the targeted kinases by 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine leads to significant cellular effects. For instance, the compound has shown promising cytotoxic effects against different cancer cell lines . It can induce cell cycle arrest and apoptosis in cells, accompanied by an increase in proapoptotic proteins and the downregulation of anti-apoptotic activity .
Action Environment
The action, efficacy, and stability of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine . .
Propriétés
IUPAC Name |
2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-6-10-3-1-2-9-4(3)5(8)11-6/h1-2,9H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBLTXNSFKDMLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(N=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627377 | |
| Record name | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
CAS RN |
91996-89-3 | |
| Record name | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91996-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



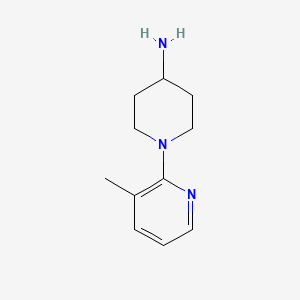
![N-methyl-1-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine](/img/structure/B1613209.png)
![Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate](/img/structure/B1613212.png)
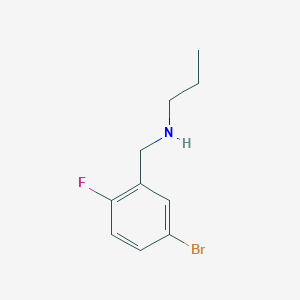
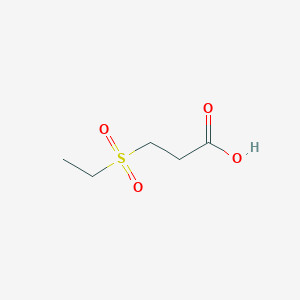
![1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1613216.png)
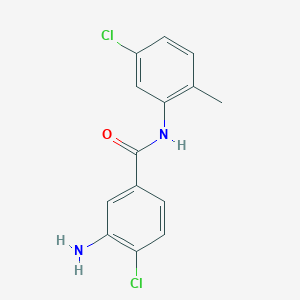
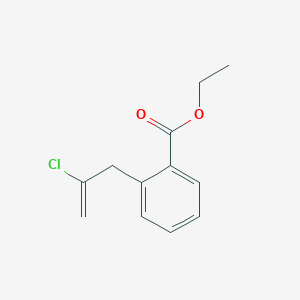

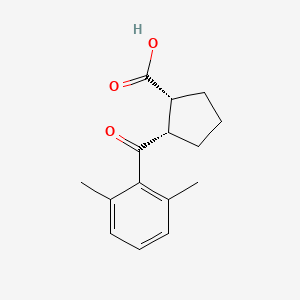
![cis-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613225.png)


